molecular formula C19H14Cl2N2O2S B2481324 5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole CAS No. 860788-25-6

5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

Cat. No.: B2481324
CAS No.: 860788-25-6
M. Wt: 405.29
InChI Key: WHOGWUFFBCXMBA-FSJBWODESA-N
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Description

5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with chlorobenzoyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving appropriate starting materials such as α-haloketones and thiourea.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an esterification reaction using 4-chlorobenzoyl chloride and an appropriate alcohol.

    Formation of the Ethanimidoyl Group: This step involves the reaction of the intermediate with an appropriate reagent to form the ethanimidoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection are crucial for maximizing yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorobenzoyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorobenzoyl)oxy]-2-[(E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl]phenyl 4-chlorobenzoate
  • 5-[(4-Chlorobenzoyl)oxy]-2-[(E)-{[(2-methylbenzoyl)amino]acetyl}hydrazono]methyl]phenyl 4-chlorobenzoate

Uniqueness

5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2S/c1-11-17(26-18(22-11)13-3-7-15(20)8-4-13)12(2)23-25-19(24)14-5-9-16(21)10-6-14/h3-10H,1-2H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOGWUFFBCXMBA-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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